molecular formula C6H12O2 B158081 (S)-3-Methyl-pentanoic acid CAS No. 1730-92-3

(S)-3-Methyl-pentanoic acid

Cat. No. B158081
CAS RN: 1730-92-3
M. Wt: 116.16 g/mol
InChI Key: IGIDLTISMCAULB-YFKPBYRVSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about the type of compound it is (e.g., organic, inorganic, acid, base, salt, etc.) .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using various spectroscopic methods and computational models .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying its reactivity, what products are formed during the reaction, and under what conditions the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

  • Industrial Applications : Valeric acid and its derivatives have been utilized in the production of fragrances for beauty care products, soaps, and detergents. They are also used as plasticizers, highlighting their utility in industrial processes (Chen, Chung, & Lee, 2016).

  • Electrochemical Applications : Derivatives of isoleucine including (S)-3-Methyl-pentanoic acid have been synthesized and used to improve the electrochemical properties of conductive polymers, showcasing their potential in energy storage materials (Kowsari, Ehsani, Assadi, & Safari, 2018).

  • Biofuel Production : Research on microbial strains for the production of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates indicates potential applications in biofuel production (Cann & Liao, 2009).

  • Sustainable Chemical Production : Studies have explored the conversion of γ-valerolactone, derived from biomass, into pentanoic acid using sustainable methods, which is significant for eco-friendly chemical manufacturing processes (Al‐Naji et al., 2020).

  • Pain Treatment Research : Lipoic acid, a derivative of pentanoic acid, has been investigated for its role in treating pain disorders, specifically in how it modulates ion channels in pain pathways (Lee et al., 2009).

  • Polymer Science : (S)-3-Methyl-pentanoic acid derivatives have been used in the synthesis of functionalized polymers, demonstrating their relevance in the field of polymer science (Dalil et al., 2000).

  • Oxidation Processes in Chemical Synthesis : Research has focused on the oxidation of valeraldehyde to valeric acid, showcasing its importance in the synthesis of industrial compounds such as lubricants and biodegradable solvents (Ghosh, Sar, Malik, & Saha, 2015).

  • Analytical Chemistry : Pentanoic acid has been studied for its role in the volatile composition of saliva as a potential biomarker for breast cancer diagnosis, indicating its application in medical diagnostics (Cavaco et al., 2018).

Safety And Hazards

Information on safety and hazards includes how to safely handle and store the compound, what personal protective equipment to use, first aid measures, and disposal considerations .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and how the compound could be modified or used in the future .

properties

IUPAC Name

(3S)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIDLTISMCAULB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348996
Record name (S)-3-Methyl-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Methyl-pentanoic acid

CAS RN

1730-92-3
Record name (3S)-3-Methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1730-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-Methyl-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Methyl-pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SH Chen, J Lamar, D Guo, T Kohn, HC Yang… - Bioorganic & medicinal …, 2004 - Elsevier
With the aim of reducing molecular weight and adjusting log D value of BACE inhibitors to more favorable range for BBB penetration and better bioavailability, we synthesized and …
Number of citations: 47 www.sciencedirect.com
H Ishizuka, I Nishiyama, A Yoshizawa - Liquid Crystals, 1995 - Taylor & Francis
A novel chiral twin material, (R)-bis[5-octyloxy-2-(4-octyloxyphenoxycarbonyl)phenyl] 3-methyladipate, has been prepared, where two mesogenic parts are connected laterally by a …
Number of citations: 15 www.tandfonline.com
P Pino - Fortschritte der Hochpolymeren-Forschung, 2006 - Springer
The preparation of optically active addition polymers has raised some interest among chemists since the end of last century, when WALDEN (lz/0) investigated polymers of optically …
Number of citations: 221 link.springer.com
D Han - 2022 - theses.lib.polyu.edu.hk
Isomerism is widely observed in basic biomolecules such as saccharides, amino acids, nucleotides, which are the building blocks of important macromolecules in nature. Isomers are …
Number of citations: 2 theses.lib.polyu.edu.hk
L Lardicci, L Lucarini, P Palagi, P Pino - Journal of Organometallic …, 1965 - Elsevier
The chemical reactivity of organometallic compounds containing a tertiary carbon atom in the β position with respect to the metal atom, was studied by investigation of the thermal …
Number of citations: 27 www.sciencedirect.com
CW Zapf - 2003 - search.proquest.com
In our program to develop resin-bound reagents, we synthesized resin-bound N-Boc-N′-triflyl guanidine. This structure was immobilized on the solid support via a urethane linker …
Number of citations: 2 search.proquest.com
JE Baldwin, RL Ostrander, CD Simon… - Journal of the …, 1990 - ACS Publications
Whether the reaction of MCPA-CoA with the general acyl-CoA dehydrogenase from pig kidney (GAD; EC 1.3. 99.3) is stereo-specific or not remains unresolved, for the issue depends …
Number of citations: 27 pubs.acs.org
K Akasaka, H Ohrui - Bioscience, biotechnology, and …, 1999 - academic.oup.com
(1R,2R)-2-(2,3-Anthracenedicarboximido)cyclohexanol was synthesized as a highly sensitive chiral fluorescent conversion reagent. The diastereomeric derivatives of chiral branched …
Number of citations: 38 academic.oup.com
J Messinger, V Buss, H Zeugner - Journal of the American …, 1990 - ACS Publications
(5) Stewart, J. JP J. Comput. Chem. 1989, 10,209, 221; QCPE No. 455. The structures optimized were the parent benzodiazepine, various methylsubstituted derivatives (positions 1, 2, 5…
Number of citations: 4 pubs.acs.org

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